molecular formula C14H21N3O2 B12078654 [3-(Isopropyl-hydrazono)-propyl]-carbamic acid benzyl ester

[3-(Isopropyl-hydrazono)-propyl]-carbamic acid benzyl ester

Katalognummer: B12078654
Molekulargewicht: 263.34 g/mol
InChI-Schlüssel: JVAFWKCKPQHIFL-MHWRWJLKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[3-(Isopropyl-hydrazono)-propyl]-carbamic acid benzyl ester is an organic compound with a unique structure that combines a hydrazone moiety with a carbamate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Isopropyl-hydrazono)-propyl]-carbamic acid benzyl ester typically involves the reaction of isopropyl hydrazine with a suitable carbonyl compound to form the hydrazone intermediate. This intermediate is then reacted with benzyl chloroformate to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

[3-(Isopropyl-hydrazono)-propyl]-carbamic acid benzyl ester undergoes various chemical reactions, including:

    Oxidation: The hydrazone moiety can be oxidized to form the corresponding azo compound.

    Reduction: The compound can be reduced to form the corresponding hydrazine derivative.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of azo compounds.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, [3-(Isopropyl-hydrazono)-propyl]-carbamic acid benzyl ester is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its hydrazone moiety can interact with biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to interact with specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the development of new materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.

Wirkmechanismus

The mechanism of action of [3-(Isopropyl-hydrazono)-propyl]-carbamic acid benzyl ester involves its interaction with molecular targets such as enzymes or receptors. The hydrazone moiety can form reversible covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. This interaction can trigger various cellular pathways, resulting in the desired biological effect.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • [3-(Isopropyl-hydrazono)-propyl]-carbamic acid methyl ester
  • [3-(Isopropyl-hydrazono)-propyl]-carbamic acid ethyl ester
  • [3-(Isopropyl-hydrazono)-propyl]-carbamic acid phenyl ester

Uniqueness

Compared to similar compounds, [3-(Isopropyl-hydrazono)-propyl]-carbamic acid benzyl ester is unique due to its benzyl ester group. This group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets.

Eigenschaften

Molekularformel

C14H21N3O2

Molekulargewicht

263.34 g/mol

IUPAC-Name

benzyl N-[(3E)-3-(propan-2-ylhydrazinylidene)propyl]carbamate

InChI

InChI=1S/C14H21N3O2/c1-12(2)17-16-10-6-9-15-14(18)19-11-13-7-4-3-5-8-13/h3-5,7-8,10,12,17H,6,9,11H2,1-2H3,(H,15,18)/b16-10+

InChI-Schlüssel

JVAFWKCKPQHIFL-MHWRWJLKSA-N

Isomerische SMILES

CC(C)N/N=C/CCNC(=O)OCC1=CC=CC=C1

Kanonische SMILES

CC(C)NN=CCCNC(=O)OCC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.